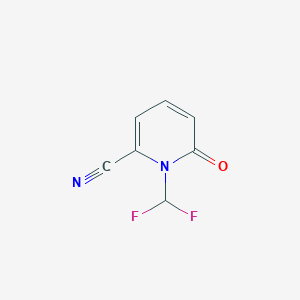
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is a compound that has garnered significant attention in the field of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which is known to enhance the biological and physiological activity of molecules by increasing their lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves several steps. One common method includes the difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This process can be fine-tuned to achieve regioselective meta- or para-difluoromethylation by transforming oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often utilize difluoromethylation reagents and metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ClCF2H for X–CF2H bond formation where X is oxygen, nitrogen, or sulfur. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various bioactive molecules.
Biology: The compound’s ability to enhance lipophilicity and bioavailability makes it valuable in biological studies.
Medicine: It is used in the development of pharmaceuticals due to its metabolic stability and ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological molecules through hydrogen bonding . This interaction can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its difluoromethyl group, which imparts distinct properties compared to other similar compounds. Similar compounds include:
Trifluoromethylated pyridines: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms but lack the specific difluoromethyl group, resulting in different chemical and biological properties
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)11-5(4-10)2-1-3-6(11)12/h1-3,7H |
InChI Key |
QPQDVIQVBIFSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


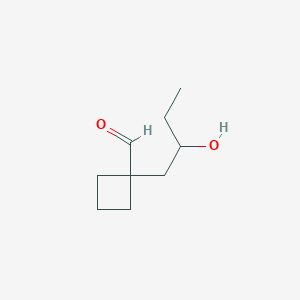
amine](/img/structure/B13271169.png)
![4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B13271198.png)
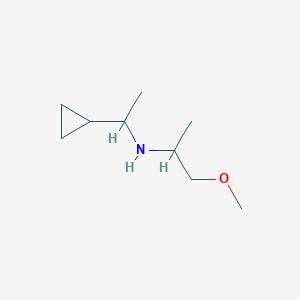

![N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13271217.png)
amine](/img/structure/B13271224.png)
amine](/img/structure/B13271228.png)
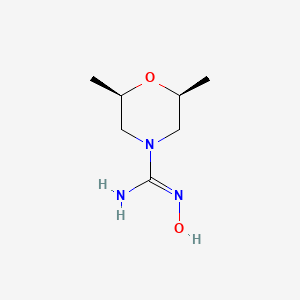
![3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271236.png)
![1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine](/img/structure/B13271248.png)
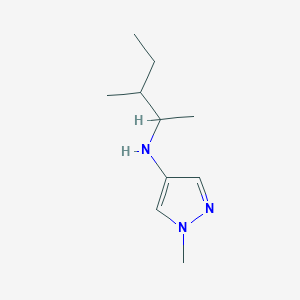

![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one](/img/structure/B13271274.png)
